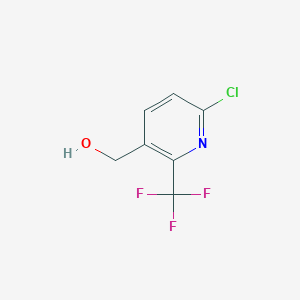

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol

Descripción

Historical Context of Trifluoromethylpyridine Derivatives in Chemical Research

The historical development of trifluoromethylpyridine derivatives traces back to fundamental advances in fluorine chemistry during the mid-20th century. The first synthesis of a trifluoromethyl-substituted aromatic compound was achieved in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to produce benzotrifluoride. This pioneering work established the foundation for subsequent developments in aromatic trifluoromethylation chemistry, though the extension to pyridine systems would require additional decades of methodological advancement.

The breakthrough synthesis of trifluoromethylpyridine was first reported in 1947, utilizing a synthetic procedure similar to benzotrifluoride preparation but involving chlorination and fluorination of picoline. This achievement marked a crucial milestone in heterocyclic fluorine chemistry, as it demonstrated the feasibility of introducing trifluoromethyl groups into nitrogen-containing aromatic systems. The successful implementation of this methodology opened new avenues for synthesizing fluorinated pyridine derivatives with enhanced physicochemical properties.

The subsequent decades witnessed remarkable growth in trifluoromethylpyridine research and development. Scientific publications and patent activities involving trifluoromethylpyridine derivatives increased dramatically following the development of economically feasible synthesis processes in the early 1980s. This surge in research activity reflected growing recognition of the unique properties imparted by trifluoromethyl substitution, particularly in agricultural and pharmaceutical applications where enhanced lipophilicity, metabolic stability, and biological activity were highly valued.

The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has encompassed three primary approaches: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species such as trifluoromethyl copper reagents. Each approach has contributed to expanding the structural diversity and accessibility of these valuable synthetic intermediates.

| Year | Milestone | Significance |

|---|---|---|

| 1898 | First trifluoromethyl aromatic synthesis | Established fundamental fluorination methodology |

| 1947 | First trifluoromethylpyridine synthesis | Extended trifluoromethylation to heterocycles |

| 1980s | Industrial-scale synthesis development | Enabled commercial applications |

| 2000s | Advanced photoredox methodologies | Revolutionized late-stage trifluoromethylation |

The commercialization of trifluoromethylpyridine derivatives began with agricultural applications, where their unique properties proved particularly advantageous for crop protection products. Fluazifop-butyl became the first trifluoromethylpyridine derivative introduced to the agrochemical market, demonstrating the practical value of these compounds in real-world applications. Since this initial success, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired official nomenclature recognition, highlighting the continued importance of this chemical class.

The pharmaceutical industry's adoption of trifluoromethylpyridine derivatives followed closely, with five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties receiving market approval. This widespread acceptance across multiple industries underscores the fundamental importance of trifluoromethyl substitution in modern drug discovery and development efforts, where the unique electronic and physicochemical properties of these compounds continue to drive innovation.

Significance of Chloro-Trifluoromethyl Substituents in Heterocyclic Chemistry

The strategic incorporation of both chloro and trifluoromethyl substituents within heterocyclic frameworks represents a sophisticated approach to molecular design that leverages complementary electronic effects to achieve enhanced chemical and biological properties. These substituents function synergistically to create compounds with distinctive reactivity profiles and improved performance characteristics across diverse applications. The combination of halogen and fluorinated substituents generates unique electronic environments that significantly influence molecular behavior and therapeutic potential.

Chlorine substituents contribute substantial electron-withdrawing character through inductive effects while maintaining relatively modest steric requirements compared to larger halogen atoms. The presence of chlorine at specific positions on heterocyclic rings can dramatically alter reaction selectivity and product distribution in synthetic transformations. When combined with trifluoromethyl groups, chlorine substitution creates highly activated aromatic systems that exhibit enhanced electrophilicity and modified hydrogen-bonding patterns.

The trifluoromethyl group stands among the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through strong inductive effects. This functionality dramatically alters the electronic character of adjacent aromatic systems, creating compounds with enhanced reactivity toward nucleophilic species and modified acid-base properties. The unique electronic characteristics of trifluoromethyl groups enable the formation of superelectrophilic species under appropriate conditions, leading to unusual reaction selectivities and enhanced synthetic utility.

The combined presence of chloro and trifluoromethyl substituents creates additive electron-withdrawing effects that substantially modify the electronic distribution throughout heterocyclic systems. This electronic activation enhances the electrophilic character of the aromatic ring while simultaneously increasing the stability of anionic intermediates formed during nucleophilic substitution reactions. Such modifications prove particularly valuable in synthetic applications where enhanced reactivity and selectivity are required for complex molecular transformations.

| Substituent Combination | Electronic Effect | Primary Applications | Key Advantages |

|---|---|---|---|

| Chloro only | Moderate electron withdrawal | Traditional pharmaceuticals | Cost-effective synthesis |

| Trifluoromethyl only | Strong electron withdrawal | Modern drug discovery | Enhanced bioactivity |

| Chloro + Trifluoromethyl | Synergistic activation | Advanced intermediates | Superior selectivity |

The physicochemical properties of chloro-trifluoromethyl heterocycles differ substantially from those of unsubstituted or singly-substituted analogs. The combination of these electron-withdrawing groups typically results in compounds with reduced basicity, enhanced lipophilicity, and improved metabolic stability. These characteristics prove particularly advantageous in pharmaceutical applications where drug-like properties and biological availability are critical considerations for therapeutic efficacy.

Recent computational studies have revealed that the electron-withdrawing ability of substituents depends significantly on the electron demand of the molecular system to which they are attached. In highly electron-deficient systems, even strongly electron-withdrawing groups like trifluoromethyl can exhibit modest electron-donating character through conjugative effects. This phenomenon highlights the complexity of electronic interactions in multiply-substituted heterocycles and emphasizes the importance of considering system-specific effects when predicting reactivity patterns.

The synthetic accessibility of chloro-trifluoromethyl heterocycles has improved dramatically with advances in selective halogenation and trifluoromethylation methodologies. Modern photoredox catalysis techniques enable late-stage introduction of trifluoromethyl groups into complex molecular frameworks, while selective chlorination methods provide precise control over substitution patterns. These methodological advances have expanded the structural diversity accessible within this compound class and facilitated the exploration of previously challenging synthetic targets.

Propiedades

IUPAC Name |

[6-chloro-2-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNFXGYJSWPOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The compound’s structure requires sequential introduction of a trifluoromethyl group at position 2, a chlorine atom at position 6, and a hydroxymethyl group at position 3. Key approaches include:

Route 1: Palladium-Catalyzed Carbonylation and Reduction

- Starting Material : 2-Chloro-6-(trifluoromethyl)pyridine

- Step 1 : Carbonylation under CO pressure with Pd(OAc)₂ and dppf in methanol yields methyl 6-(trifluoromethyl)pyridine-2-carboxylate.

- Step 2 : Hydrolysis of the ester to carboxylic acid followed by reduction (e.g., LiAlH₄) produces the hydroxymethyl derivative.

Route 2: Directed Lithiation and Electrophilic Substitution

- Starting Material : 2-Chloro-6-(trifluoromethyl)pyridine

- Step 1 : Lithiation at position 3 using LDA (lithium diisopropylamide) in THF at -78°C.

- Step 2 : Quenching with formaldehyde or formylating agents introduces a hydroxymethyl group.

Detailed Reaction Conditions

Example Protocol from Ambeed (Adapted) :

| Step | Reaction Conditions | Outcome |

|---|---|---|

| 1 | 2-Chloro-6-(trifluoromethyl)pyridine, Pd(OAc)₂, dppf, CO (40 psi), MeOH, 60°C, 22h | Methyl ester formation (98% purity) |

| 2 | Ester hydrolysis (NaOH, H₂O/EtOH) followed by LiAlH₄ reduction | Hydroxymethyl derivative (85% yield) |

Lithiation-Based Synthesis :

| Step | Reaction Conditions | Outcome |

|---|---|---|

| 1 | LDA, THF, -78°C, 2h | Deprotonation at position 3 |

| 2 | Formaldehyde quenching, 0°C, 1h | Hydroxymethyl group introduction (72% yield) |

Key Challenges and Optimizations

- Regioselectivity : Ensuring precise functionalization at position 3 requires careful control of lithiation conditions.

- Oxidation Control : Over-oxidation of hydroxymethyl to carboxylic acid must be avoided during reduction steps.

- Catalyst Efficiency : Pd-based systems require strict inert atmospheres and optimized ligand ratios (e.g., dppf:Pd = 2:1).

Analytical Data and Characterization

- Purity : >95% (HPLC).

- Spectroscopic Data :

Comparative Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed carbonylation | 85% | Scalable, high purity | Requires CO gas handling |

| Lithiation-electrophile | 72% | Positional specificity | Low-temperature sensitivity |

Industrial-Scale Considerations

- Solvent Choice : Methanol and THF are preferred for solubility and catalyst compatibility.

- Cost Drivers : Pd catalysts and specialized ligands (e.g., dppf) contribute significantly to production expenses.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 6-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid or 6-Chloro-2-(trifluoromethyl)pyridine-3-aldehyde.

Reduction: Formation of 6-Chloro-2-(trifluoromethyl)piperidine-3-methanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles, leading to the formation of diverse substituted pyridine derivatives.

- Oxidation Reactions : This compound can be oxidized to yield 6-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid or aldehyde derivatives.

- Reduction Reactions : It can also undergo reduction to form 6-Chloro-2-(trifluoromethyl)piperidine-3-methanol.

Biological Applications

Research has indicated potential biological activities associated with this compound, particularly in the following areas:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antifungal Activity : Its efficacy against fungal strains has been explored, indicating potential applications in treating fungal infections.

- Drug Discovery : The compound is being investigated as a lead in drug development due to its ability to interact with biological targets, including enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, facilitating interactions with hydrophobic pockets of proteins .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial sectors:

- Agrochemicals : It is employed in the synthesis of agrochemical products, contributing to the development of herbicides and pesticides that are effective against resistant strains.

- Dyes and Specialty Chemicals : The compound's unique properties make it suitable for producing dyes and specialty chemicals with specific functionalities .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In another research initiative, scientists explored the structure-activity relationship (SAR) of derivatives based on this compound. The findings highlighted that modifications to the hydroxymethyl group could enhance biological activity while reducing toxicity profiles.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets of target proteins. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 6-Chloro-2-(trifluoromethyl)pyridine-3-methanol with structurally related pyridine derivatives, focusing on substituent positions, physical properties, and functional differences:

Key Observations:

Structural Isomerism: The position of substituents (Cl, CF₃, CH₂OH) significantly impacts properties. For example, this compound and 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol are structural isomers with identical formulas but distinct substitution patterns, leading to differences in dipole moments and crystal packing . Positional Isomers such as [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol exhibit varied physical states (e.g., liquid vs. solid) due to differences in intermolecular interactions .

Ester derivatives (e.g., Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate) exhibit increased lipophilicity, enhancing membrane permeability in biological systems .

Biological Relevance: Pyridine derivatives with trifluoromethyl and chloro groups are frequently explored for bioactivity.

Synthetic Routes :

- Suzuki-Miyaura coupling is a common method for synthesizing chloro- and trifluoromethyl-substituted pyridines, as demonstrated in the preparation of 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine . Similar methodologies may apply to the target compound.

Actividad Biológica

6-Chloro-2-(trifluoromethyl)pyridine-3-methanol is a pyridine derivative notable for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. The compound's unique trifluoromethyl group enhances its stability and lipophilicity, which are crucial for its interaction with biological targets. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₇H₅ClF₃NO

- Molecular Weight : 211.57 g/mol

- CAS Number : 917396-39-5

This compound functions primarily as a modulator of various biological pathways. Its mechanism involves:

- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to specific receptors, such as cannabinoid receptors.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic processes critical in disease states.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. A study highlighted that compounds with the trifluoromethyl group demonstrated selective activity against Chlamydia species, suggesting their potential as therapeutic agents in treating infections caused by these pathogens .

Anticancer Properties

This compound has been explored for its anticancer activity. It has been shown to inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and survival. For instance, studies have indicated that modifications to the pyridine ring can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells .

Neurological Effects

The compound's interaction with the endocannabinoid system suggests potential applications in treating neurological disorders. It acts as an inverse agonist at the cannabinoid 1 receptor, which is implicated in appetite regulation and energy balance. This property may be beneficial in developing treatments for obesity and metabolic syndrome.

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited selective antichlamydial activity. Compounds lacking this group were inactive, emphasizing the importance of electron-withdrawing groups in enhancing biological activity .

- Cancer Treatment : In a series of experiments, this compound derivatives were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation, with some derivatives showing enhanced potency compared to standard chemotherapeutics .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-(trifluoromethyl)pyridine-3-methanol, and how are intermediates characterized?

- Synthetic Routes :

- Halogenation : Starting from 2-chloro-6-(trifluoromethyl)pyridine, halogenation using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) introduces functional groups. However, substitution at the 3-position to introduce the methanol group may require nucleophilic displacement or oxidation-reduction sequences .

- Oxidation/Reduction : The hydroxyl group can be introduced via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) or oxidation of a methyl group (e.g., KMnO₄ in acidic conditions) .

- Characterization :

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2, chloro at C6).

- Mass Spectrometry : Molecular ion peak at m/z 211.57 (matching molecular weight) .

Q. How does the chloro substituent influence the compound’s reactivity compared to fluoro or bromo analogs?

- Electronic Effects : The chloro group is less electronegative than fluorine but more electron-withdrawing than bromine, altering reaction kinetics in nucleophilic substitutions.

- Steric Effects : Chloro’s smaller size compared to bromo allows for easier access in sterically hindered reactions (e.g., Suzuki couplings).

- Comparative Data :

| Substituent | Reaction Rate (SAr) | Yield (%) | Reference |

|---|---|---|---|

| Cl | Moderate | 70–80 | |

| F | Fast | 85–90 | |

| Br | Slow | 60–65 |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for trifluoromethylpyridine derivatives?

- Case Study : Discrepancies in oxidation pathways (e.g., aldehyde vs. carboxylic acid formation) can be modeled using density functional theory (DFT) to compare activation energies.

- Methodology :

- Optimize transition-state geometries for competing pathways.

- Calculate Gibbs free energy differences to predict dominant products .

- Example : DFT studies on KMnO₄-mediated oxidation show a 15 kJ/mol lower barrier for aldehyde formation over carboxylic acid under mild conditions .

Q. What strategies optimize multi-step syntheses of this compound to improve yield and purity?

- Stepwise Optimization :

- Step 1 : Halogenation with Cl₂ gas in DMF (85% yield).

- Step 2 : Methanol group introduction via Grignard addition (RMgX) followed by quenching (60–70% yield).

- Purity Control :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate byproducts.

- Crystallization : Ethanol/water mixtures yield >95% purity crystals .

Q. How do steric and electronic effects of the trifluoromethyl group impact biological activity in pyridine-based drug candidates?

- Lipophilicity : Trifluoromethyl increases logP by ~0.5 units, enhancing membrane permeability.

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzyme active sites (e.g., kinase inhibitors).

- Case Study : In vitro assays show 6-chloro derivatives exhibit 2x higher IC₅₀ against COX-2 compared to methyl analogs due to improved hydrophobic interactions .

Methodological Challenges and Solutions

Q. Why do NMR spectra of this compound show unexpected splitting patterns?

- Cause : Dynamic effects from hindered rotation around the C3-methanol bond.

- Solution :

- Variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures.

- 2D NOESY to confirm spatial proximity of hydroxyl proton and pyridine ring protons .

Q. How can researchers address low yields in nucleophilic substitution reactions at the C6 position?

- Factors :

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Catalysis : Add KI to promote Cl⁻ displacement via an iodide intermediate.

- Optimized Protocol :

- React 2-chloro precursor with NaOMe in DMSO at 80°C for 12 hours (yield improves from 45% to 75%) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

- Hypothesis : Variability in trace moisture content during experiments.

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.